molecular formula C21H24N2O2 B11325992 N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide

N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide

Cat. No.: B11325992
M. Wt: 336.4 g/mol
InChI Key: BMZRSOOKTLNVLU-UHFFFAOYSA-N
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Description

N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a polycyclic hydrocarbon known for its stability and unique cage-like structure, while quinoline is a heterocyclic aromatic organic compound with various applications in medicinal chemistry.

Preparation Methods

The synthesis of N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide typically involves the reaction of 8-methoxyquinoline-5-carboxylic acid with adamantane-1-amine. The reaction is carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Chemical Reactions Analysis

N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process, while the adamantane moiety can enhance the compound’s stability and binding affinity. The compound may also inhibit enzymes involved in viral replication or bacterial cell wall synthesis, contributing to its potential antiviral and antibacterial effects .

Comparison with Similar Compounds

N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of quinoline and adamantane, offering a balance of stability and biological activity that makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H24N2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(8-methoxyquinolin-5-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24N2O2/c1-25-18-5-4-17(16-3-2-6-22-19(16)18)23-20(24)21-10-13-7-14(11-21)9-15(8-13)12-21/h2-6,13-15H,7-12H2,1H3,(H,23,24)

InChI Key

BMZRSOOKTLNVLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C34CC5CC(C3)CC(C5)C4)C=CC=N2

Origin of Product

United States

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